molecular formula C19H21N3O3 B12183938 2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(6-methoxypyridin-3-yl)acetamide

2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(6-methoxypyridin-3-yl)acetamide

Cat. No.: B12183938
M. Wt: 339.4 g/mol
InChI Key: QDKOUQOUARSEGU-UHFFFAOYSA-N
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Description

2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(6-methoxypyridin-3-yl)acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(6-methoxypyridin-3-yl)acetamide typically involves the coupling of an indole derivative with a pyridine derivative. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the reaction between the amine group of the indole derivative and the carboxylic acid group of the pyridine derivative . The reaction is usually carried out in an organic solvent such as dichloromethane under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(6-methoxypyridin-3-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(6-methoxypyridin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole and pyridine moieties allow the compound to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, including inhibition of viral replication, reduction of inflammation, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(6-methoxypyridin-3-yl)acetamide is unique due to its specific combination of indole and pyridine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C19H21N3O3

Molecular Weight

339.4 g/mol

IUPAC Name

2-[1-(2-methoxyethyl)indol-3-yl]-N-(6-methoxypyridin-3-yl)acetamide

InChI

InChI=1S/C19H21N3O3/c1-24-10-9-22-13-14(16-5-3-4-6-17(16)22)11-18(23)21-15-7-8-19(25-2)20-12-15/h3-8,12-13H,9-11H2,1-2H3,(H,21,23)

InChI Key

QDKOUQOUARSEGU-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=C(C2=CC=CC=C21)CC(=O)NC3=CN=C(C=C3)OC

Origin of Product

United States

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